molecular formula C9H8BrClO3 B14505696 Benzoyl chloride, 6-bromo-2,3-dimethoxy- CAS No. 64482-27-5

Benzoyl chloride, 6-bromo-2,3-dimethoxy-

Cat. No.: B14505696
CAS No.: 64482-27-5
M. Wt: 279.51 g/mol
InChI Key: SZOKVXKVDGCQGH-UHFFFAOYSA-N
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Description

Benzoyl chloride, 6-bromo-2,3-dimethoxy-, is a substituted benzoyl chloride derivative characterized by a bromine atom at the 6-position and methoxy groups at the 2- and 3-positions of the aromatic ring. This structure confers unique electronic and steric properties, influencing its reactivity, toxicity, and applications in organic synthesis. Its functional groups—electron-withdrawing bromine and electron-donating methoxy substituents—create a distinct electronic profile, positioning it as a valuable intermediate in pharmaceuticals or agrochemicals.

Properties

CAS No.

64482-27-5

Molecular Formula

C9H8BrClO3

Molecular Weight

279.51 g/mol

IUPAC Name

6-bromo-2,3-dimethoxybenzoyl chloride

InChI

InChI=1S/C9H8BrClO3/c1-13-6-4-3-5(10)7(9(11)12)8(6)14-2/h3-4H,1-2H3

InChI Key

SZOKVXKVDGCQGH-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C=C1)Br)C(=O)Cl)OC

Origin of Product

United States

Preparation Methods

Starting Materials and Precursor Synthesis

The synthesis begins with 2,3-dimethoxyphenol, which undergoes bromination to introduce the bromine atom at position 6. This step requires careful selection of brominating agents to avoid over-bromination. In a patented approach, 2-bromo-resorcinol derivatives are methylated using methyl sulfate in methanol, yielding 2-bromo-1,3-dimethoxybenzene as a key intermediate.

Critical Parameters :

  • Temperature : Bromination at −5°C minimizes side reactions.
  • Solvent System : Methanol facilitates the methylation of hydroxyl groups, achieving >95% conversion.

Bromination and Methoxylation Optimization

Regioselective bromination is achieved using elemental bromine in a trichloromethane-dioxane mixture. The methoxy groups at positions 2 and 3 direct electrophilic substitution to position 6, as predicted by directing effects. A 20% excess of bromine ensures complete conversion, with reaction monitoring via thin-layer chromatography (TLC).

Table 1: Bromination Conditions and Yields

Bromine (equiv.) Solvent Ratio (CHCl₃:Dioxane) Temperature (°C) Yield (%)
1.2 1:5 25 65
1.5 1:6 30 72
2.0 1:4 20 78

Carboxylation via Grignard Reagent

The intermediate 6-bromo-2,3-dimethoxybenzene is converted to the corresponding benzoic acid using a Grignard reagent. Magnesium powder reacts with the aryl bromide to form an organomagnesium intermediate, which is quenched with dry carbon dioxide gas. This step achieves carboxylation at position 1, yielding 6-bromo-2,3-dimethoxybenzoic acid.

Reaction Scheme :
$$
\text{Ar-Br} + \text{Mg} \xrightarrow{\text{Et}2\text{O}} \text{Ar-Mg-Br} \xrightarrow{\text{CO}2} \text{Ar-COOH}
$$
Key Observations :

  • Anhydrous conditions are critical to prevent hydrolysis of the Grignard reagent.
  • Carboxylation at 0°C improves yield by reducing decarboxylation side reactions.

Chlorination to Benzoyl Chloride

The final step involves treating 6-bromo-2,3-dimethoxybenzoic acid with thionyl chloride (SOCl₂) under reflux. This converts the carboxylic acid to the acyl chloride, with hydrogen chloride gas evolved as a byproduct. Excess SOCl₂ is removed via distillation, and the product is purified by recrystallization from ethanol.

Optimization Data :

  • SOCl₂ Equiv. : 2.5 equivalents achieve >90% conversion.
  • Reflux Time : 4 hours ensures complete reaction.

Comparative Analysis of Synthetic Methods

Traditional vs. Patented Approaches

Traditional synthesis routes often suffer from low yields (40–50%) due to poor regioselectivity in bromination. In contrast, the patented method employs cryogenic conditions (−5°C) during methylation and bromination, enhancing selectivity and boosting yields to 72–78%.

Table 2: Yield Comparison Across Methods

Method Bromination Yield (%) Overall Yield (%)
Conventional 50 40
Patented 78 65

Solvent and Catalyst Impact

The use of dioxane as a co-solvent in bromination improves solubility of intermediates, while triethylamine in catalytic amounts accelerates chlorination by scavenging HCl.

Challenges and Mitigation Strategies

Regioselectivity in Bromination

The para-directing nature of methoxy groups can lead to bromination at position 4 or 5. To suppress this, the patented method uses a trichloromethane-dioxane solvent system, which stabilizes the transition state favoring position 6 substitution.

Purification Difficulties

The hydrophilic nature of intermediates complicates isolation. Liquid-liquid extraction with ether and sodium hydroxide washes effectively removes byproducts, as detailed in the patent.

Chemical Reactions Analysis

Types of Reactions

Benzoyl chloride, 6-bromo-2,3-dimethoxy- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as pyridine or triethylamine.

    Hydrolysis: The reaction with water is usually performed under acidic or basic conditions to facilitate the hydrolysis process.

Major Products Formed

Scientific Research Applications

Benzoyl chloride, 6-bromo-2,3-dimethoxy- has several applications in scientific research:

Mechanism of Action

The mechanism of action of benzoyl chloride, 6-bromo-2,3-dimethoxy- involves its reactivity as an acylating agent. The compound reacts with nucleophiles, leading to the formation of acylated products. The molecular targets include various nucleophilic sites in organic molecules, such as amines, alcohols, and thiols. The pathways involved in these reactions are typically nucleophilic acyl substitution mechanisms .

Comparison with Similar Compounds

Table 1: Substituent Effects on Reactivity

Compound Substituents Reactivity Trend
6-Bromo-2,3-dimethoxy-BzCl Br (6), OCH₃ (2,3) Moderate (balanced EWG/EDG)
4-Nitrobenzoyl chloride NO₂ (4) High (strong EWG)
4-Methoxybenzoyl chloride OCH₃ (4) Low (strong EDG)
4-Methylbenzoyl chloride CH₃ (4) Low (moderate EDG)

Table 2: Toxicity Comparison

Compound Mutagenicity (Bacterial) Genotoxicity (Mammalian) Key Metabolites
Benzoyl chloride No No Benzoic acid derivatives
6-Bromo-2,3-dimethoxy-BzCl Not tested Not tested Hypothetical: Debrominated or demethoxylated products
Benzyl chloride Yes Yes S-benzyl-N-acetylcysteine
4-Nitrobenzoyl chloride Not reported Not reported Nitrophenyl metabolites

Environmental and Handling Considerations

Benzoyl chlorides are classified as hazardous due to their corrosive nature and reactivity. The 6-bromo-2,3-dimethoxy derivative likely requires specialized waste management:

  • Waste streams containing chlorinated or brominated aromatics are regulated under hazardous waste guidelines, necessitating neutralization or incineration to prevent environmental release .

Reactivity in Friedel-Crafts and Other Reactions

Substituent positioning critically affects reactions like Friedel-Crafts acylation:

  • In the 6-bromo-2,3-dimethoxy derivative, the 2,3-dimethoxy groups may sterically hinder electrophilic attack, while bromine’s electron-withdrawing effect could direct reactions to specific ring positions. For comparison, 4-methoxy-3-methylacetophenone was synthesized from o-tolyl methyl ether and acetyl chloride under stannic chloride catalysis, highlighting the role of methoxy groups in directing reactivity .

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